Documented Role as a Specific Precursor to Cardiac Rate Lowering Amidines
Patent US4059583A explicitly identifies 1-methylindol-3-ylthioacetonitrile (the target compound) as the required intermediate for synthesizing 3-[(2-aminoethyl)thio]-1-methylindole derivatives, which exhibit heart-rate lowering activity [1]. In contrast, the non-thioether analog 1-methylindole-3-acetonitrile is not mentioned in this patent nor documented as a precursor to the same amidine series. The patent reports that compounds derived from this intermediate are active in a reflexogenic tachycardic test in anesthetized dogs at dosages ranging from 0.25 to 18.5 mg/kg body weight [1].
| Evidence Dimension | Documented use as a precursor to pharmacologically active amidines |
|---|---|
| Target Compound Data | Explicitly named intermediate; active derivatives show heart-rate lowering at 0.25–18.5 mg/kg |
| Comparator Or Baseline | 1-Methylindole-3-acetonitrile (no sulfur); not documented for this utility |
| Quantified Difference | Target compound is required for synthesis; non-sulfur analog is not a viable substitute |
| Conditions | In vivo reflexogenic tachycardic test in anesthetized dogs; i.v. administration |
Why This Matters
For cardiovascular drug discovery programs utilizing the 3-thioindole scaffold, procurement of this specific intermediate is essential to access the patented amidine series with demonstrated cardiac activity.
- [1] US4059583A, Substituted indoles, McNeil Laboratories, Incorporated, 1977. View Source
